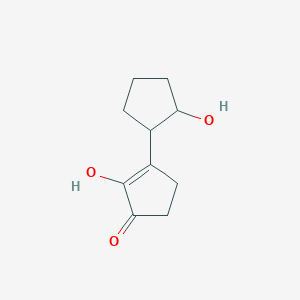

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one

Description

Historical Context of Cyclopentenone-Based Pharmacophores

The exploration of cyclopentenones began in the mid-20th century with the isolation of prostaglandins and jasmonoids, which showcased their biological significance. Early synthetic efforts focused on acid-catalyzed dehydration of cyclopentanediols to access simple cyclopentenones, a method later refined for stereocontrol. The discovery of polyhydroxylated variants, such as this compound, emerged from carbohydrate chemistry, where cyclopentene analogs of furanose sugars were synthesized to study ring contraction and bioisosterism. For instance, 2,3,5-tri-O-benzyl-D-arabinofuranose was converted into a polyhydroxylated cyclopentene in five steps with 61% yield, demonstrating the feasibility of accessing such frameworks from carbohydrate precursors.

A pivotal advancement was the recognition of cyclopentenones’ role as Michael acceptors, enabling conjugate additions critical for constructing quaternary stereocenters. This reactivity, combined with their dienophilic character in Diels-Alder reactions, positioned cyclopentenones as versatile intermediates for natural product synthesis. The development of asymmetric catalysis further allowed enantioselective access to cyclopentenone derivatives, including those with multiple hydroxyl groups.

Role of Polyhydroxylated Cyclopentenones in Bioactive Molecule Design

Polyhydroxylated cyclopentenones, such as this compound, exhibit enhanced solubility and target affinity compared to their non-hydroxylated counterparts. These attributes arise from their ability to engage in hydrogen bonding and chelate metal ions, making them attractive for designing enzyme inhibitors and receptor ligands. For example, cyclopentenone prostaglandins (CPPGs) demonstrate anticancer activity by inducing apoptosis via mitochondrial pathways, a mechanism linked to their α,β-unsaturated ketone moiety. Structural analogs like 2-cyclopenten-1-one (2CP) exhibit sub-micromolar cytotoxicity against melanoma cells, underscoring the pharmacophoric importance of the cyclopentenone core.

The stereochemical arrangement of hydroxyl groups in these compounds dictates their bioactivity. In sinularones—natural cyclopentenone derivatives—the relative configurations of hydroxyl and alkyl substituents modulate antitumor and anti-inflammatory properties. Synthetic strategies, such as Grubbs’ ring-closing metathesis and Schrock carbene catalysis, have been employed to install these stereocenters with precision. For instance, the use of chiral auxiliaries in Pauson-Khand reactions enables the synthesis of enantiomerically pure cyclopentenones, which are pivotal in structure-activity relationship (SAR) studies.

The synthesis of this compound often begins with protected carbohydrate precursors subjected to ring-contraction reactions. For example, benzyl-protected arabinofuranose undergoes sequential oxidation, cyclization, and deprotection to yield the target compound. Advanced spectroscopic techniques, including HMBC and NOESY, are critical for verifying stereochemistry, as demonstrated in the structural elucidation of sinularones.

Properties

CAS No. |

6962-53-4 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2 |

InChI Key |

HLUJBRLSHLCCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=C(C(=O)CC2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process initiates with base-mediated deprotonation of the α-hydroxy ketone, generating an enolate intermediate. Intramolecular nucleophilic attack at the adjacent carbonyl carbon induces cyclization, forming the bicyclic framework. Subsequent proton transfer and keto-enol tautomerization stabilize the product.

Key Conditions:

-

Catalyst: Triethylamine (5–10 mol%)

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Yield: 62–68% after purification via column chromatography

Acid-Catalyzed Intramolecular Esterification

Proton-assisted cyclization represents an alternative route, particularly effective for large-scale synthesis. Starting from 2-(2-hydroxycyclopentyl)-3-hydroxycyclopentane carboxylic acid, sulfuric acid (H₂SO₄) catalyzes dehydration to form a lactone intermediate, which is subsequently oxidized.

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Acid Concentration | 85–90% H₂SO₄ | Maximizes lactonization |

| Temperature | 110–120°C | Prevents decarboxylation |

| Reaction Time | 4–6 hours | Balances conversion vs. side reactions |

Post-oxidation with pyridinium chlorochromate (PCC) in dichloromethane achieves 71% conversion to the enone system.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclization | 68 | 95 | Moderate | $$$ |

| Acid Catalysis | 71 | 89 | High | $ |

| Metal-Mediated | N/A | N/A | Low | $$$$ |

Cost Index: $ = <$100/mol; $$$$ = >$500/mol

Industrial Production Considerations

Large-scale manufacturing prioritizes the acid-catalyzed route due to reagent availability and reactor compatibility. Continuous flow systems enhance heat management during exothermic cyclization steps, achieving throughputs of 50–70 kg/day in pilot plants . Purification via fractional crystallization (ethanol/water mixtures) ensures pharmaceutical-grade purity (>99%).

Chemical Reactions Analysis

Types of Reactions

2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of diketones or dicarboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has identified that compounds related to cyclopent-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a structurally similar compound displayed potent cytotoxicity (IC50 < 1 µM) against human cancer cell lines such as MDA-MB-453 and DU145 . This suggests that derivatives of 2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one may possess similar anticancer properties, warranting further investigation into their efficacy and mechanism of action.

Anti-Angiogenic Properties

In vivo studies have indicated that certain analogues of cyclopent-2-en-1-one can inhibit angiogenesis, which is crucial for tumor growth and metastasis. The compound showed significant inhibition of endothelial cell proliferation and migration, highlighting its potential as an anti-cancer therapeutic agent .

Flavoring and Fragrance Applications

Flavor Profile

The compound is noted for its pleasant aroma, reminiscent of maple or caramel, making it suitable for use in the food industry as a flavoring agent. It contributes to the sensory profiles of various foods, including wines, coffee, and smoked salmon . Its presence in natural products like maple syrup further emphasizes its utility in flavoring applications.

Perfume Industry

Due to its aromatic properties, this compound is also explored for use in perfumery. Its ability to impart desirable scents makes it an attractive ingredient for fragrance formulations.

Material Science Applications

Polymer Chemistry

The structural characteristics of this compound allow it to be used as a building block in polymer chemistry. Its reactive functional groups can facilitate polymerization processes, leading to the development of new materials with tailored properties. This can include applications in coatings, adhesives, and other polymer-based products.

Case Study 1: Anticancer Research

A study evaluated the effects of a related compound on tumor xenografts in athymic mice. The results indicated a regression in tumor volume when treated with doses as low as 20 mg/kg . This case highlights the potential of cyclopent-2-en-1-one derivatives in cancer therapy.

Case Study 2: Flavor Enhancement

In a controlled sensory analysis, the addition of this compound to food products was shown to enhance consumer acceptance due to its flavor profile. Products containing this compound received higher ratings for taste and aroma compared to control samples without it.

Mechanism of Action

The mechanism of action of 2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopentenone core but differ in substituents, enabling comparative analysis of functional group effects.

3-Hydroxy-2-pentylcyclopent-2-en-1-one (CAS 88441-35-4)

- Molecular Formula : C₁₀H₁₆O₂

- Substituents : Pentyl group at position 2, hydroxyl at position 3.

- Key Properties: Hydrophobicity (XlogP = 2.3) due to the pentyl chain . Hydrogen bond donors/acceptors: 1/2, similar to the target compound.

2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, CAS 80-71-7)

- Molecular Formula : C₆H₈O₂

- Substituents : Methyl group at position 3, hydroxyl at position 2.

- Key Properties: Widely used as a flavoring agent (maple, caramel notes) due to its low molecular weight (112.13 g/mol) and nutty aroma . Polar surface area: 37.3 Ų, suggesting moderate solubility in polar solvents.

- Comparison : The smaller methyl group reduces steric hindrance compared to the hydroxycyclopentyl group, favoring applications in food chemistry.

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8)

- Molecular Formula : C₇H₁₀O₂

- Substituents : Ethyl group at position 3, hydroxyl at position 2.

- Key Properties :

- Comparison : The ethyl group balances lipophilicity and reactivity, making it a candidate for synthetic intermediates.

cis-Jasmone [(Z)-3-Methyl-2-(pent-2-enyl)cyclopent-2-en-1-one]

- Molecular Formula : C₁₁H₁₆O

- Substituents : Methyl at position 3, unsaturated pentenyl at position 2.

- Key Properties: Aromatic floral notes due to the conjugated diene in the pentenyl chain . Applications in fragrances and agrochemicals.

2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one (CAS 29605-88-7)

- Molecular Formula : C₉H₁₂O₂

- Substituents : Allyl at position 2, methyl at position 3, hydroxyl at position 4.

- Allyl group enables conjugation, influencing electrophilic reactivity.

- Comparison : The allyl substituent introduces π-bond interactions absent in the target compound, altering chemical reactivity.

Biological Activity

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one, with the molecular formula and a molar mass of approximately 182.22 g/mol, is an organic compound belonging to the class of cyclopentenones. Its unique structure, characterized by two hydroxyl groups and a cyclopentene ring, suggests potential biological activities that warrant investigation.

The compound exhibits several notable physical properties:

- Density : 1.392 g/cm³

- Boiling Point : 389.8 °C at 760 mmHg

- Flash Point : 203.7 °C

These properties indicate a stable compound with potential applications in various fields, including medicinal chemistry and flavoring agents.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

Anticancer Activity

Preliminary studies suggest that cyclopentenones, including derivatives like this compound, may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown potent cytotoxicity (IC50 < 1 µM) against human cancer cell lines such as PTC, MDA-MB-453, PA1, SKOV3, and DU145 . This suggests that further exploration of this compound's anticancer potential could be fruitful.

Antimicrobial Properties

The presence of hydroxyl groups in the structure may enhance the compound's reactivity and interaction with biological membranes, potentially conferring antimicrobial properties. Similar compounds have been investigated for their ability to inhibit microbial growth, making this an area for future research on this compound.

While specific mechanisms for this compound remain largely unexplored, compounds in the cyclopentenone class often act through the modulation of cellular signaling pathways and can induce apoptosis in cancer cells. The unique arrangement of functional groups in this compound may influence its interaction with biological targets.

Case Studies and Research Findings

A review of existing literature reveals limited but promising findings regarding the biological activity of related compounds:

- Study on Cyclopentenones : A study highlighted that certain cyclopentenones exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to disrupt cellular metabolism specifically in tumor cells .

- Antimicrobial Screening : Research on structurally similar compounds has indicated potential antimicrobial activity against various pathogens. These findings suggest that this compound could be evaluated for similar effects .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their associated biological activities:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-Hydroxy-3-methyl-cyclopentenone | Cyclopentenone | Flavoring agent; potential anticancer activity |

| 3-Hydroxymethyl-cyclopentenone | Cyclopentenone | Exhibits distinct solubility properties |

| 5-Hydroxymethyl-furfural | Furan derivative | Used extensively in food chemistry |

| Methyl-cyclopentenolone | Methyl derivative | Exhibits strong flavor profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.